N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide
Description
This compound (CAS: 946360-83-4, BE42317) features a thiophene-2-carboxamide core linked via a methylene bridge to a 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety . Its molecular formula is C₁₆H₁₄FN₅O₂ (MW: 327.31 g/mol). The 4-fluorophenyl group enhances lipophilicity, while the tetrazole ring contributes to hydrogen bonding and metabolic stability.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5OS/c14-9-3-5-10(6-4-9)19-12(16-17-18-19)8-15-13(20)11-2-1-7-21-11/h1-7H,8H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLIAMHPOZUBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many thiophene derivatives have been found to interact with various biological targets, including enzymes, receptors, and proteins.
Mode of Action
It is known that thiophene derivatives can interact with their targets in a variety of ways, such as binding to active sites, inducing conformational changes, or modulating the activity of the target.
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biochemical pathways, potentially affecting processes such as signal transduction, gene expression, and metabolic reactions.
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Based on the known activities of similar compounds, it could potentially influence cellular processes such as cell growth, differentiation, and apoptosis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its target, and its overall efficacy.
Biological Activity
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H12FN5O |
| Molecular Weight | 273.27 g/mol |
| CAS Number | 920469-56-3 |
| Structure | Chemical Structure |
The biological activity of this compound is attributed to its interaction with various biological targets:
Target Receptors:
- The compound likely interacts with multiple receptors due to the presence of the tetrazole moiety, which is known for mimicking carboxylic acids and enhancing binding affinity to biological targets.
Biochemical Pathways:
- It has been shown to influence several signaling pathways that are critical in cellular processes, including apoptosis and cell proliferation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity:
-
Anti-inflammatory Effects:
- The compound's structural features may allow it to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .
-
Enzyme Inhibition:
- Preliminary studies indicate that it may inhibit specific kinases involved in cancer progression and inflammatory responses .
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Breast Cancer Study: A study on a related tetrazole derivative demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating strong cytotoxic effects .
- Inflammation Modulation: Research on similar thiophene derivatives highlighted their potential as anti-inflammatory agents by inhibiting pathways associated with pain and inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its therapeutic application:
Absorption and Distribution:
- The compound's lipophilicity due to the fluorophenyl group may enhance its absorption and distribution in biological systems.
Metabolism:
- Metabolic pathways need further investigation to understand how this compound is processed in vivo, which will inform dosing regimens and potential side effects.
Comparison with Similar Compounds
Nitrothiophene Carboxamides ()
Two compounds from share the thiophene-2-carboxamide scaffold but differ in substituents:
N-(4-(3-Methoxy-4-(Trifluoromethyl)phenyl)thiazol-2-yl)-5-Nitrothiophene-2-carboxamide
- Formula: C₁₆H₁₀F₃N₃O₄S₂ (MW: 453.4 g/mol).
- Features a nitro group on thiophene and a trifluoromethyl-methoxyphenyl-thiazole substituent.
- Purity: 42%, lower than the target compound’s likely optimized synthesis.
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-Nitrothiophene-2-carboxamide
- Formula: C₁₄H₇F₂N₃O₃S₂ (MW: 375.35 g/mol).
- Contains a difluorophenyl-thiazole group; purity: 99.05%.
Key Differences :
- Nitro Group : Present in both analogs but absent in the target compound. Nitro groups may confer antibacterial activity but increase toxicity risks.
- Thiazole vs. Tetrazole : The target’s tetrazole ring offers superior metabolic stability and hydrogen-bonding capacity compared to thiazoles .
- Fluorine Substitution : The 4-fluorophenyl group in the target vs. 3,5-difluorophenyl in the analog may alter target binding specificity.
Antimicrobial Thiophene-Triazole Hybrid ()
- N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide Active against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) . Structural Similarities: Thiophene-carboxamide core and heterocyclic appendages.
Triazole-Based Fungicides ()
Thiophene-Triazolyl Acetamide ()
- 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide Combines thiophene, triazole, and fluorophenyl groups. Key Difference: The acetamide linker (vs.
Structure-Activity Relationship (SAR) Insights
- Fluorine : Enhances lipophilicity and membrane penetration in all compounds.
- Tetrazole vs.
- Thiophene Core : Facilitates π-π stacking in target binding; carboxamide linkage provides rigidity.
- Nitro Group : Associated with antibacterial activity but may increase oxidative stress in host cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
